molecular formula C11H17NO B3267708 N-(furan-3-ylmethyl)cyclohexanamine CAS No. 462068-58-2

N-(furan-3-ylmethyl)cyclohexanamine

Cat. No.: B3267708
CAS No.: 462068-58-2
M. Wt: 179.26 g/mol
InChI Key: WOKDOHAOOOCYGS-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)cyclohexanamine (CID 828980) is a secondary amine featuring a cyclohexyl group and a furan-3-ylmethyl substituent bonded to the nitrogen atom. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. The SMILES notation is C1CCC(CC1)NCC2=COC=C2, and its InChIKey is WOKDOHAOOOCYGS-UHFFFAOYSA-N.

Properties

IUPAC Name

N-(furan-3-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h6-7,9,11-12H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDOHAOOOCYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303891
Record name N-Cyclohexyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-58-2
Record name N-Cyclohexyl-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with furan-3-carbaldehyde. This reaction is usually carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methylene bridge between the furan and cyclohexane rings . The reaction can be represented as follows:

Cyclohexylamine+Furan-3-carbaldehydeNaBH4This compound\text{Cyclohexylamine} + \text{Furan-3-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{this compound} Cyclohexylamine+Furan-3-carbaldehydeNaBH4​​this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares N-(furan-3-ylmethyl)cyclohexanamine with analogous compounds, focusing on structural variations, physicochemical properties, and research findings.

Heterocyclic Substituent Variations

N-(thiophen-3-ylmethyl)cyclohexanamine
  • Molecular Formula : C₁₁H₁₇NS
  • Molecular Weight : 195.32 g/mol
  • Key Differences: Replaces the furan oxygen with a sulfur atom in the thiophene ring.
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine
  • Molecular Formula : C₁₇H₂₂N₂
  • Molecular Weight : 254.37 g/mol
  • Key Differences : Substitutes furan with an indole group, introducing a bicyclic aromatic system with a nitrogen atom. Indole’s π-π stacking capability may improve binding affinity in protein targets.

Aliphatic vs. Aromatic Substituents

N-(but-3-en-1-yl)cyclohexanamine
  • Molecular Formula : C₁₀H₁₉N
  • Molecular Weight : 153.27 g/mol
  • Key Differences: Features an alkenyl substituent instead of a heterocycle.
N-((2,3-dihydro-1H-inden-2-yl)(phenyl)methyl)cyclohexanamine
  • Molecular Formula : C₂₂H₂₇N
  • Molecular Weight : 306.22 g/mol
  • Key Differences : Incorporates a bulky indenyl-phenyl group, introducing steric hindrance that may limit rotational freedom and influence receptor binding.

Multi-Substituted and Industrial Analogs

4,4'-Methylenebis(cyclohexylamine)
  • Molecular Formula : C₁₃H₂₆N₂
  • Molecular Weight : 210.36 g/mol
  • Key Differences : A diamine with two cyclohexyl groups linked by a methylene bridge. This structure is critical in polymer chemistry, serving as a cross-linking agent in epoxy resins.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Heteroatom Key Applications/Properties
This compound C₁₁H₁₇NO 179.26 Furan-3-ylmethyl O Pharmacological potential
N-(thiophen-3-ylmethyl)cyclohexanamine C₁₁H₁₇NS 195.32 Thiophen-3-ylmethyl S Enhanced lipophilicity
N-(but-3-en-1-yl)cyclohexanamine C₁₀H₁₉N 153.27 Alkenyl None Synthetic intermediate
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Methylene-bis(cyclohexyl) None Polymer cross-linking
N-[(1-Methylindol-3-yl)methyl]cyclohexanamine C₁₇H₂₂N₂ 254.37 Indolylmethyl N Drug design (π-π interactions)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-3-ylmethyl)cyclohexanamine
Reactant of Route 2
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N-(furan-3-ylmethyl)cyclohexanamine

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